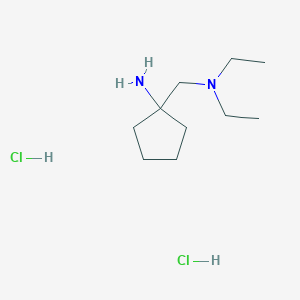

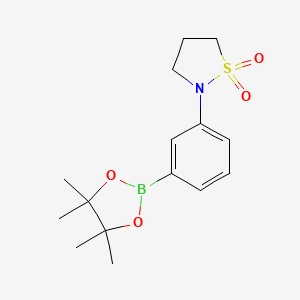

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

説明

Synthesis Analysis

Benzyl esters can be synthesized through various methods. One common method involves esterification reactions between carboxylic acids and alcohols . For instance, triethylamine can mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Another method involves a benzyne-mediated esterification of carboxylic acids and alcohols . This process provides products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .Molecular Structure Analysis

The molecular structure of benzyl esters typically includes a benzyl group (C6H5CH2-) attached to an ester functional group (-COO-) . The specific structure of “3®-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester” would depend on the exact arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis

Benzyl esters can undergo a variety of chemical reactions. For instance, they can be reduced to alcohols or oxidized to carboxylic acids . They can also participate in transesterification reactions, which involve the exchange of the alkoxy group of the ester with another alcohol .Physical And Chemical Properties Analysis

Esters, including benzyl esters, have polar bonds but do not engage in hydrogen bonding . Therefore, they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .科学的研究の応用

Tissue Engineering

3®-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: can be utilized in the synthesis of scaffolds for tissue engineering. These scaffolds provide a three-dimensional structure for cell attachment and growth, which is crucial for the development of artificial organs and tissues. The ester’s chemical properties may allow for the creation of biocompatible and biodegradable scaffolds that can be used to support the growth of various cell types, including hepatocytes, fibroblasts, and chondrocytes .

Drug Delivery Systems

In the field of drug delivery, this compound could be involved in the development of hyaluronic acid-drug conjugates. These conjugates can be designed to target specific tissues or organs, enhancing the efficacy of the drug and reducing side effects. The ester’s structure may be particularly useful in creating biopolymer-drug conjugates for targeted delivery, potentially improving treatments for diseases like cancer, arthritis, and osteoporosis .

Enantioselective Sensing

The compound might be used to create enantioselective sensors. These sensors can differentiate between different enantiomers of a compound, which is vital in pharmacology where the biological activity of enantiomers can differ significantly. Such sensors could be applied in quality control processes during the manufacturing of pharmaceuticals to ensure the correct enantiomer is present in a drug .

Protein Manipulation

3®-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester: could be instrumental in protein manipulation techniques. It might be used to modify proteins at specific sites, which is important for understanding protein function and for developing new therapeutics. The ester could be used to introduce functional groups into proteins that allow for further chemical modifications or to attach probes for imaging and diagnostic purposes .

Molecular Imprinting

This compound could be used in molecular imprinting processes to create polymers with specific binding sites for certain molecules. These polymers can be used as sorbents in chromatography, sensors, or as catalysts. The specificity of the binding sites allows for the selective adsorption or catalysis of target molecules, which is useful in analytical chemistry and environmental monitoring .

Synthetic Chemistry

In synthetic chemistry, the ester can be a key intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing larger molecules with precise configurations, which is essential for the synthesis of active pharmaceutical ingredients and other biologically active compounds .

Biomaterials Development

The ester’s properties may make it suitable for the development of biomaterials, such as hydrogels, that can be used in medical devices or as matrices for drug release. These materials can be engineered to have specific mechanical and chemical properties that mimic natural tissues, making them ideal for use in regenerative medicine .

作用機序

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to pyrrolidine, have been found to bind with high affinity to multiple receptors, playing a crucial role in various biological activities .

Mode of Action

Esters, in general, are known to undergo hydrolysis in the presence of a strong-acid catalyst, resulting in the formation of a carboxylic acid and an alcohol .

Biochemical Pathways

It’s important to note that esters, such as benzyl esters, can undergo reactions at the benzylic position . These reactions typically involve either an SN2 pathway for primary benzylic halides or an SN1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Pharmacokinetics

For instance, esters are known to undergo hydrolysis, which can affect their bioavailability .

Result of Action

The hydrolysis of esters, such as benzyl esters, results in the formation of a carboxylic acid and an alcohol . This reaction could potentially lead to changes in the cellular environment, depending on the specific properties of the resulting compounds.

Action Environment

The action, efficacy, and stability of 3®-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is known to be catalyzed by strong acids and is influenced by factors such as temperature and pH . Additionally, the reaction is reversible, meaning that the presence of a large excess of water can drive the reaction towards the formation of the carboxylic acid and alcohol .

将来の方向性

The synthesis and applications of benzyl esters continue to be areas of active research. For instance, new methods for the synthesis of benzyl esters are being developed, including those that offer high environmental and economical advantages . Furthermore, benzyl esters have widespread applications in various fields, including the synthesis of complex molecules such as pharmaceuticals .

特性

IUPAC Name |

benzyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMTYWDGXMOXFT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189565 | |

| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | |

CAS RN |

1187927-31-6 | |

| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)